
2-Formyl Trimipramine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl Trimipramine-d3 is a deuterated form of Trimipramine, a tricyclic antidepressant drug. This compound is characterized by the substitution of three hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The deuteration process enhances the compound’s stability and allows for its use in various scientific research applications, particularly in the fields of chemistry and pharmacology.
作用机制
Target of Action
2-Formyl Trimipramine-d3, a derivative of Trimipramine, primarily interacts with the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) . These transporters are expressed in the brain and are known to be involved in the uptake of monoamines .
Mode of Action
Trimipramine, the parent compound of this compound, is a tricyclic antidepressant. It was initially thought that tricyclic antidepressants work by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin by nerve cells . It is now thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus . Presynaptic receptors are affected: α1 and β1 receptors are sensitized, α2 receptors are desensitized (leading to increased noradrenaline production) .
Biochemical Pathways
It is known that tricyclic antidepressants like trimipramine modulate anti-pain opioid systems in the cns via an indirect serotonergic route . They are also effective in migraine prophylaxis .
Pharmacokinetics
Trimipramine is relatively well absorbed from the gi tract following oral administration with peak plasma concentrations usually attained within 2–6 hours . Bioavailability varies but averages approximately 41–43% .
Result of Action
Trimipramine is known to have antidepressant effects, and it is thought to work by modulating receptor sensitivity in the cerebral cortex and hippocampus . It is also known to have analgesic effects, particularly for neuropathic or neuralgic pain .
Action Environment
It is known that tricyclic antidepressants like trimipramine can accumulate in the brain (up to tenfold) . This suggests that the brain environment could significantly influence the action, efficacy, and stability of this compound.
生化分析
Biochemical Properties
2-Formyl Trimipramine-d3, like its parent compound trimipramine, is thought to interact with various enzymes, proteins, and other biomolecules. Trimipramine and its metabolites have been found to interact with human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines .
Cellular Effects
Trimipramine, the parent compound, is known to inhibit the reuptake of the neurotransmitters norepinephrine and serotonin by nerve cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that trimipramine works by decreasing the reuptake of norepinephrine and serotonin . This occurs through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that tricyclic antidepressants like trimipramine can accumulate in the brain , suggesting that this compound may also have long-term effects on cellular function.
Metabolic Pathways
Trimipramine and its metabolites are known to interact with monoamine transporters and organic cation transporters, which are involved in the uptake of monoamines .
Transport and Distribution
Trimipramine and its metabolites are known to interact with monoamine transporters and organic cation transporters, which could influence the localization or accumulation of this compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl Trimipramine-d3 involves the deuteration of Trimipramine. The process typically includes the following steps:
Starting Material: Trimipramine is used as the starting material.
Deuteration: The hydrogen atoms in Trimipramine are replaced with deuterium atoms using deuterated reagents.
Formylation: The formyl group is introduced to the compound through a formylation reaction, often using formylating agents like formic acid or formamide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Trimipramine are subjected to deuteration using deuterated reagents.
Formylation: The formylation step is carried out in industrial reactors, ensuring precise control over reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions: 2-Formyl Trimipramine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Formyl Trimipramine-d3 has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new pharmaceuticals and as a stable isotope-labeled compound for various analytical purposes
相似化合物的比较
Trimipramine: The non-deuterated form of 2-Formyl Trimipramine-d3.
Desmethyl-Trimipramine: A metabolite of Trimipramine with similar inhibitory potencies at various transporters.
2-Hydroxy-Trimipramine: Another metabolite with reduced potency at certain transporters.
Uniqueness: this compound is unique due to its deuterated nature, which enhances its stability and makes it a valuable tool in scientific research. The deuteration process also allows for more precise studies in metabolic and pharmacokinetic research, providing insights that are not possible with non-deuterated compounds .
属性
CAS 编号 |
1794938-94-5 |
|---|---|
分子式 |
C21H26N2O |
分子量 |
325.47 |
IUPAC 名称 |
11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C21H26N2O/c1-16(13-22(2)3)14-23-20-7-5-4-6-18(20)9-10-19-12-17(15-24)8-11-21(19)23/h4-8,11-12,15-16H,9-10,13-14H2,1-3H3/i2D3 |
InChI 键 |
YYRCDLPADGLYAJ-BMSJAHLVSA-N |
SMILES |
CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CN(C)C |
同义词 |
5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde-d3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


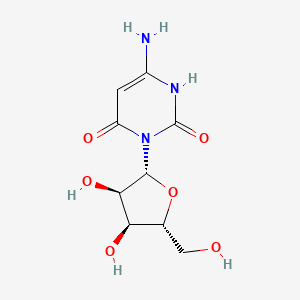

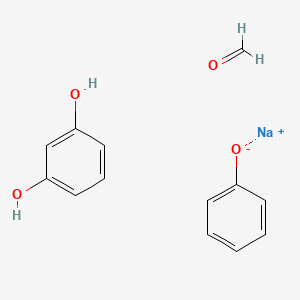
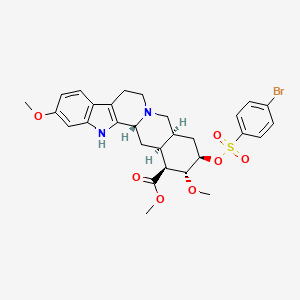
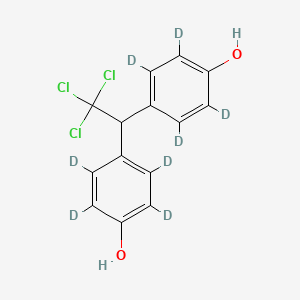
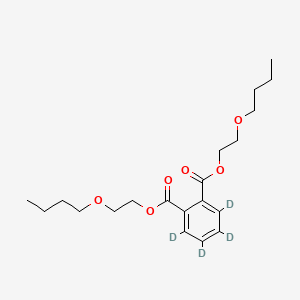
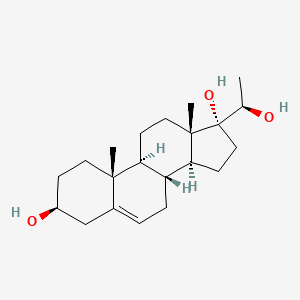
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
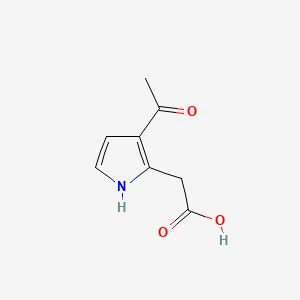
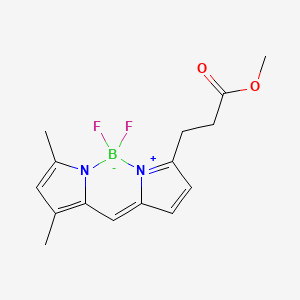
![(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586606.png)
